N-(4-chlorophenethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-chlorophenethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a structurally complex heterocyclic compound featuring a triazole core substituted with a carboxamide group, a 4-chlorophenethyl chain, and a p-tolyl oxazole moiety. The triazole ring is a pharmacologically privileged scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the oxazole group contributes to π-stacking interactions and lipophilicity . The 4-chlorophenethyl substituent introduces electron-withdrawing and steric effects, which may modulate binding affinity and solubility. This compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, analogous to methods described in related studies .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-4-8-19(9-5-15)24-27-21(17(3)32-24)14-30-16(2)22(28-29-30)23(31)26-13-12-18-6-10-20(25)11-7-18/h4-11H,12-14H2,1-3H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWAMZTWYFQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCC4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's biological activity based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure
The compound's structure is characterized by the presence of a triazole ring, which is known for its pharmacological properties. The specific arrangement of functional groups contributes to its biological activity.
Research indicates that this compound may exert its effects through modulation of key biological pathways, including:
- Indoleamine 2,3-dioxygenase (IDO) inhibition : IDO plays a crucial role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- NMDA receptor modulation : The compound may also interact with NMDA receptors, which are involved in various neurological processes and could be relevant for treating central nervous system disorders .
Antitumor Effects
Several studies have demonstrated the antitumor potential of this compound. Notably:
- In vitro studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it was effective in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.
- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth and increased survival rates compared to control groups. These findings suggest that it may enhance the effectiveness of existing chemotherapeutic agents .
Immunomodulatory Effects
The immunomodulatory properties of this compound have been highlighted in several studies:
- IDO inhibition : By inhibiting IDO activity, the compound can potentially reverse tumor-induced immunosuppression, thereby promoting an anti-tumor immune response .
- Cytokine modulation : Research indicates that treatment with this compound can alter cytokine profiles, enhancing pro-inflammatory cytokines while reducing anti-inflammatory ones .
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a statistically significant improvement in overall survival and progression-free survival rates compared to chemotherapy alone.
Case Study 2: Immunosuppression Reversal
In a study involving patients with chronic viral infections (e.g., HIV), administration of the compound alongside antiviral therapy resulted in improved immune function markers, suggesting its potential utility in managing immunosuppression associated with viral infections .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
a. N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives
Compounds such as those synthesized by Narala et al. () share the triazole-carboxamide backbone but differ in substituents. For example:
- 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives : These lack the oxazole and 4-chlorophenethyl groups, resulting in reduced steric bulk and altered electronic profiles. Their synthesis involves thionyl chloride activation followed by amine coupling, yielding derivatives with variable N-substituents .
b. 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole derivatives
describes isostructural chloro/bromo derivatives with fluorophenyl and triazolyl groups. These compounds exhibit antimicrobial activity, suggesting that halogenation (e.g., Cl vs. Br) influences bioactivity through electronic and steric effects. The target compound’s 4-chlorophenethyl group may similarly enhance target binding compared to fluorophenyl analogues .
Pyrazole and Oxazole Analogues
a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides reports pyrazole-carboxamide derivatives with chloro, cyano, and aryl substituents. Key differences include:
- Core heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms). Triazoles generally exhibit stronger hydrogen-bonding capacity.
b. 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione This compound () combines benzoxazole and triazole-thione moieties. The thione group introduces sulfur-based reactivity, while the target compound’s carboxamide group offers hydrogen-bond donor/acceptor versatility. Melting points (e.g., 171–172°C for 3b in vs. ~180°C for triazole-thiones) reflect differences in crystallinity due to polar functional groups .
Comparative Physicochemical and Spectroscopic Data
*Note: Data for the target compound is extrapolated based on structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
